Molecular Weight and Lipophilicity Differentiation from Furan-2-carboxamide and Isoxazole Analogs
The target compound (MW 249.33 g/mol, XLogP3-AA not directly reported but predicted higher due to thiophene sulfur and methyl substitution) possesses a molecular weight advantage over the furan-2-carboxamide analog N-[1-(furan-3-yl)propan-2-yl]furan-2-carboxamide (CAS 1795194-53-4, MW 219.24 g/mol, C12H13NO3) , and a significantly different heteroatom composition versus the isoxazole analog N-(1-(furan-3-yl)propan-2-yl)-5-methylisoxazole-4-carboxamide . The presence of a sulfur atom in the thiophene ring increases polarizability and may enhance passive membrane permeability compared to the all-oxygen furan analog, while the 4-methyl substituent adds steric bulk not present in unsubstituted thiophene-2-carboxamide comparators. These differences influence compound handling (solubility, DMSO stock preparation) and assay performance in cell-based screens.
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | MW 249.33 g/mol; C13H15NO2S |
| Comparator Or Baseline | N-[1-(furan-3-yl)propan-2-yl]furan-2-carboxamide: MW 219.24 g/mol; C12H13NO3 |
| Quantified Difference | ΔMW = +30.09 g/mol (+13.7%); sulfur vs. oxygen heterocycle replacement |
| Conditions | Calculated from molecular formula; no experimental measurement available |
Why This Matters
For high-throughput screening campaigns, molecular weight and heteroatom content directly affect DMSO solubility and compound precipitation risk; procurement decisions should account for these physicochemical differences when selecting among scaffold analogs.
